ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include esterification, amidation, and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the reaction progress and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur through nucleophilic or electrophilic mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and chemical processes, contributing to advancements in fields such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on elucidating the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methoxyphenylacetate: This compound has a simpler structure and different functional groups, leading to distinct chemical and biological properties.
Ethyl 4-methoxycinnamate: Known for its anti-inflammatory and antimicrobial effects, this compound shares some structural similarities but differs in its specific functional groups and biological activities.
Properties
IUPAC Name |
ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-3-32-24(30)23-20(15-22(29)27(26-23)18-7-5-4-6-8-18)33-16-21(28)25-14-13-17-9-11-19(31-2)12-10-17/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMYMBRMLUAJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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